1-[2-(1-Benzofuran-2-yl)ethyl]-4-phenylpiperidin-4-ol
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Overview
Description
1-[2-(1-Benzofuran-2-yl)ethyl]-4-phenylpiperidin-4-ol is a complex organic compound that features a benzofuran ring, a phenyl group, and a piperidine ring. Benzofuran derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-[2-(1-Benzofuran-2-yl)ethyl]-4-phenylpiperidin-4-ol can be achieved through various synthetic routes. One common method involves the acid-catalyzed cyclization of compounds containing a carbonyl group by dehydration . Another approach includes palladium or platinum-catalyzed ring closure by an intramolecular Wittig reaction . Industrial production methods often utilize microwave-assisted synthesis to obtain benzofuran derivatives efficiently .
Chemical Reactions Analysis
1-[2-(1-Benzofuran-2-yl)ethyl]-4-phenylpiperidin-4-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[2-(1-Benzofuran-2-yl)ethyl]-4-phenylpiperidin-4-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(1-Benzofuran-2-yl)ethyl]-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit various enzymes and receptors, which can lead to their therapeutic effects. For example, they may inhibit protein tyrosine phosphatases, thereby modulating cellular signaling pathways involved in growth and differentiation .
Comparison with Similar Compounds
1-[2-(1-Benzofuran-2-yl)ethyl]-4-phenylpiperidin-4-ol can be compared with other benzofuran derivatives such as:
Amiodarone: An antiarrhythmic agent used to treat cardiac dysrhythmias.
Dronedarone: A drug prescribed to prevent atrial fibrillation and atrial flutter relapses.
Naltrindole: An antagonist of opioid receptors.
These compounds share the benzofuran scaffold but differ in their specific functional groups and therapeutic applications, highlighting the versatility and uniqueness of this compound .
Properties
CAS No. |
62590-69-6 |
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Molecular Formula |
C21H23NO2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-[2-(1-benzofuran-2-yl)ethyl]-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C21H23NO2/c23-21(18-7-2-1-3-8-18)11-14-22(15-12-21)13-10-19-16-17-6-4-5-9-20(17)24-19/h1-9,16,23H,10-15H2 |
InChI Key |
SKLNOSSRLFROHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CCC3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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